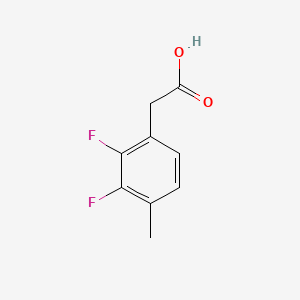

2,3-Difluoro-4-methylphenylacetic acid

Description

Significance of Aryl Acetic Acids and Fluorinated Aromatic Systems in Chemical Synthesis

Aryl acetic acids are a class of organic compounds characterized by an acetic acid group attached to an aromatic ring. This structural motif is of profound importance in the pharmaceutical industry, most notably as the foundational scaffold for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com Compounds like ibuprofen (B1674241) and diclofenac (B195802) are classic examples where the aryl acetic acid core is crucial for their therapeutic activity. mdpi.com The versatility of phenylacetic acid and its derivatives makes them valuable starting materials for synthesizing a wide array of drugs, including those used for pain management, inflammation, and even as adjuncts in treating certain metabolic disorders. mdpi.comglobalchemmall.com

Parallel to the importance of the aryl acetic acid structure, the incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry. nih.govnih.gov Fluorine, being the most electronegative element, imparts unique properties to organic molecules. nih.gov Its introduction can significantly alter a molecule's physicochemical characteristics, such as lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govnih.gov Strategic fluorination can block metabolic oxidation sites, enhance membrane permeability, and increase the bioavailability and potency of a drug candidate. nih.govmdpi.com Consequently, fluorinated aromatic compounds are integral to the development of pharmaceuticals across various therapeutic areas, including anticancer agents, and are also used in advanced materials and imaging agents. nih.govmdpi.comchemicalbook.com

Overview of Strategic Research Directions for 2,3-Difluoro-4-methylphenylacetic Acid

Specific research detailing the direct applications of this compound is not extensively documented in publicly available literature. However, its chemical structure—a difluorinated, methylated phenylacetic acid—positions it as a valuable chemical intermediate or building block in synthetic chemistry. researchgate.netnih.govnih.gov The primary research direction for a compound of this nature is its use in the synthesis of more complex and novel molecules.

Researchers in drug discovery and medicinal chemistry would view this compound as a precursor for creating new chemical entities. The difluoro-substitution pattern on the phenyl ring, combined with the methyl group, offers a unique electronic and steric profile that can be exploited to fine-tune the biological activity and pharmacokinetic properties of a target molecule. It serves as a scaffold that can be elaborated through various chemical reactions, such as amidation or esterification of the carboxylic acid group, to generate libraries of compounds for biological screening.

In materials science, fluorinated aromatic compounds are used to create polymers and other materials with enhanced thermal stability and specific optical properties. chemicalbook.com While direct applications for this compound in this area are not specified, it represents a potential monomer or precursor for specialized polymers where its distinct substitution pattern could confer desirable properties.

Scope and Objectives of Academic Inquiry

The primary scope of academic and industrial inquiry into this compound centers on its utility as a synthetic intermediate. The key objectives of research involving this compound would include:

Synthesis of Novel Bioactive Molecules: Utilizing the compound as a starting material to design and synthesize new potential therapeutic agents. The goal is to leverage the fluorine and methyl substitutions to achieve improved efficacy, selectivity, or metabolic profiles in the final drug candidates.

Development of Synthetic Methodologies: Exploring new and efficient chemical reactions where this compound can be a key reactant. This contributes to the broader field of organic synthesis.

Structure-Activity Relationship (SAR) Studies: Incorporating this specific difluoro-4-methylphenyl moiety into known drug scaffolds to investigate how this particular substitution pattern affects biological activity. Such studies are fundamental to rational drug design.

The compound is primarily available through chemical suppliers, indicating its role as a tool for research and development rather than an end-product with direct, well-documented applications. chemicalbook.comaablocks.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 261763-47-7 |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.16 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥97% |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-difluoro-4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5-2-3-6(4-7(12)13)9(11)8(5)10/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMLKJRXFGXFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378916 | |

| Record name | 2,3-Difluoro-4-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-47-7 | |

| Record name | 2,3-Difluoro-4-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3 Difluoro 4 Methylphenylacetic Acid and Its Structural Analogues

Convergent and Divergent Synthetic Strategies

The synthesis of 2,3-Difluoro-4-methylphenylacetic acid can be approached through either convergent or divergent strategies, each with distinct advantages in terms of efficiency and molecular diversity. A convergent approach would involve the synthesis of a pre-functionalized aromatic core, which is then elaborated to the final phenylacetic acid. A divergent strategy would begin with a common intermediate that can be selectively functionalized to yield the target compound and its analogues.

Regioselective Fluorination Approaches

Achieving the specific 2,3-difluoro-4-methyl substitution pattern on the phenyl ring requires precise control over the regioselectivity of the fluorination reactions. While direct fluorination of 4-methylphenylacetic acid is challenging due to the difficulty in controlling the position of fluorine introduction, a more viable strategy involves the synthesis of a pre-fluorinated starting material.

One plausible synthetic route begins with a readily available starting material, which is then subjected to a series of reactions to introduce the desired substituents. For instance, the synthesis could commence with a suitable di-substituted benzene (B151609) derivative, followed by the introduction of the fluorine and methyl groups in a controlled manner. While specific literature on the direct regioselective fluorination to yield the 2,3-difluoro-4-methyl pattern is scarce, general methods for aromatic fluorination, such as electrophilic fluorination using reagents like Selectfluor®, could be employed on a carefully chosen substrate to achieve the desired substitution. The directing effects of existing substituents on the aromatic ring would be crucial in determining the outcome of the fluorination step.

Construction of the Phenylacetic Acid Scaffold

The construction of the phenylacetic acid moiety can be achieved through various established synthetic methods. A key precursor for this compound is 2,3-difluoro-4-methyltoluene. A multi-step synthesis for a similar compound, 6-bromo-2,3-difluorotoluene, has been reported, starting from 2,3,4-trifluoronitrobenzene. This synthesis involves a nucleophilic aromatic substitution, followed by reduction of the nitro group and a Sandmeyer-type reaction to introduce the bromo substituent. google.com A similar strategy could be envisioned for the synthesis of 2,3-difluoro-4-methyltoluene.

Once the appropriately substituted toluene (B28343) is obtained, the phenylacetic acid side chain can be introduced through several methods. A common approach involves the radical bromination of the benzylic methyl group using a reagent like N-bromosuccinimide (NBS) to form the corresponding benzyl (B1604629) bromide. This intermediate can then be converted to the phenylacetonitrile (B145931) via reaction with a cyanide salt, followed by hydrolysis to yield the desired phenylacetic acid.

An alternative route to the phenylacetic acid involves the carbonylation of the benzyl halide. This method offers a direct conversion of the benzyl halide to the carboxylic acid, often under milder conditions than the cyanide route.

Radical-Mediated Transformations in the Synthesis of Difluoroarylacetic Acids

Radical-mediated reactions offer a powerful tool for the synthesis and functionalization of difluoroarylacetic acids. These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

Generation and Reactivity of Aryldifluoromethyl Radicals from Gem-Difluoroarylacetic Acids

Aryldifluoromethyl radicals can be readily generated from the corresponding gem-difluoroarylacetic acids through decarboxylation. This process is typically initiated by an oxidant, which abstracts an electron from the carboxylate, leading to the formation of a carboxyl radical that rapidly loses carbon dioxide to generate the desired aryldifluoromethyl radical. These radicals are versatile intermediates that can participate in a variety of subsequent reactions, including addition to alkenes and alkynes, and cross-coupling reactions.

Silver-Promoted Radical Cascade Reactions in Functionalization

Silver salts, such as silver nitrate (B79036) (AgNO₃) or silver oxide (Ag₂O), are effective promoters for the decarboxylative generation of radicals from carboxylic acids. In the context of gem-difluoroarylacetic acids, silver(I) can act as a single-electron transfer (SET) oxidant to initiate the formation of the aryldifluoromethyl radical.

These silver-promoted radical reactions can be designed as cascade processes, where the initially formed radical undergoes a series of intramolecular or intermolecular reactions to build up molecular complexity in a single step. For example, the aryldifluoromethyl radical can add to an alkene, and the resulting radical can then undergo a cyclization reaction. Such cascade reactions provide an efficient means for the synthesis of complex fluorinated molecules. While no specific examples for this compound are reported, the principles have been demonstrated with structurally similar compounds like 2,2-difluoro-2-(4-methylphenyl)acetic acid. nih.gov

Catalytic Approaches for Enantioselective Synthesis of Chiral Derivatives

The development of catalytic enantioselective methods for the synthesis of chiral fluorinated compounds is a highly active area of research. The introduction of a stereocenter adjacent to a difluoromethyl group can have a profound impact on the biological activity of a molecule.

While specific catalytic enantioselective methods for the synthesis of chiral derivatives of this compound have not been detailed in the literature, general strategies for the asymmetric synthesis of fluorinated compounds can be considered. These approaches often rely on the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts.

For instance, the enantioselective reduction of a suitable prochiral ketone precursor could provide access to chiral α-hydroxy-2,3-difluoro-4-methylphenylacetic acid derivatives. Alternatively, the asymmetric addition of a nucleophile to an α,β-unsaturated derivative of this compound, catalyzed by a chiral Lewis acid or organocatalyst, could establish a stereocenter in the side chain. The development of such methods would be of significant interest for the synthesis of novel, enantiomerically pure fluorinated compounds for various applications.

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. This technique typically involves the hydrogenation of a prochiral olefin precursor in the presence of a chiral transition metal catalyst. For the synthesis of this compound, a suitable precursor would be 2-(2,3-difluoro-4-methylphenyl)propenoic acid.

The success of this reaction hinges on the choice of the chiral ligand, which coordinates to the metal center (commonly rhodium, ruthenium, or iridium) and directs the stereochemical outcome of the hydrogen addition. A variety of chiral phosphine (B1218219) ligands have been developed for the asymmetric hydrogenation of α-substituted acrylic acids, often achieving high enantioselectivities. For fluorinated substrates, the electronic properties of the aryl ring can influence catalyst activity and selectivity, necessitating careful optimization of reaction conditions.

Illustrative Research Findings for Asymmetric Hydrogenation of an Analogous Precursor

Since specific data for the hydrogenation of 2-(2,3-difluoro-4-methylphenyl)propenoic acid is not available, the following table illustrates the type of data that would be generated in such a study, based on typical results for related substrates.

| Entry | Chiral Ligand | Catalyst Precursor | Solvent | H₂ Pressure (bar) | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (R)-BINAP | [Ru(OAc)₂(cod)] | Methanol | 10 | 25 | >95 | 92 |

| 2 | (R,R)-Me-DuPhos | [Rh(cod)₂]BF₄ | Toluene | 20 | 30 | >95 | 95 |

| 3 | (S,S)-Ph-BPE | [Ni(OAc)₂] | THF | 50 | 40 | 90 | 98 |

| 4 | (R)-SYNPHOS | [RuCl₂(PPh₃)₃] | Ethanol | 15 | 25 | >95 | 94 |

This data is illustrative and not based on actual experimental results for this compound.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliary-mediated synthesis is a robust and reliable method for controlling stereochemistry. This approach involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent reaction, such as alkylation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, this would involve attaching a chiral auxiliary to this compound itself, followed by α-alkylation, or more commonly, attaching the auxiliary to a simpler acetic acid derivative which is then arylated. A common approach is the alkylation of an N-acyloxazolidinone, a method pioneered by Evans. In this case, the enolate of the N-acyl auxiliary is formed and then reacts with a suitable electrophile. The chiral auxiliary shields one face of the enolate, leading to a highly diastereoselective alkylation.

Illustrative Research Findings for Chiral Auxiliary-Mediated Synthesis

The following table provides an illustrative example of the kind of results expected from a chiral auxiliary-based synthesis of an analogue of this compound, where a chiral auxiliary is used to direct the alkylation of a phenylacetic acid derivative.

| Entry | Chiral Auxiliary | Base | Electrophile | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | NaHMDS | CH₃I | THF | -78 | 90 | >98 |

| 2 | (S)-4-Benzyl-2-oxazolidinone | LDA | CH₃I | THF | -78 | 88 | 96 |

| 3 | (1R,2S)-Pseudoephedrine | LiCl, LDA | CH₃I | THF | 0 | 92 | >99 |

| 4 | Oppolzer's Camphorsultam | n-BuLi | CH₃I | THF | -78 | 85 | 95 |

This data is illustrative and not based on actual experimental results for this compound.

Mechanistic Elucidation of Reactions Involving 2,3 Difluoro 4 Methylphenylacetic Acid Derivatives

Investigation of Reaction Intermediates and Transition States

The pathways of chemical reactions are often dictated by the formation and fate of transient species known as reaction intermediates. In the context of reactions involving derivatives of 2,3-Difluoro-4-methylphenylacetic acid, radical intermediates have been identified as key players. These highly reactive species are typically generated through processes that involve the homolytic cleavage of a bond, often initiated by heat, light, or a chemical initiator.

Transition states, which represent the highest energy point along a reaction coordinate, are inherently fleeting and not directly observable. However, their structure and energy can be inferred from kinetic data and computational modeling. For reactions proceeding through radical intermediates, the transition states often involve the partial formation or breaking of bonds to the radical center.

The generation of benzylic radicals from phenylacetic acid derivatives is a common feature in many of their reactions. One prominent pathway is decarboxylation, where the carboxylic acid group is lost as carbon dioxide, often facilitated by an oxidizing agent. This process can be initiated by a single-electron transfer (SET) from the carboxylate to an oxidant, forming a carboxyl radical that rapidly extrudes CO2 to give the benzylic radical.

The resulting 2,3-difluoro-4-methylbenzyl radical is a key intermediate whose subsequent reactions determine the final product distribution. Potential pathways for this radical include:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of 2,3-difluoro-4-methyltoluene.

Addition to Unsaturated Systems: The radical can add to double or triple bonds, forming a new carbon-carbon bond and another radical species that can propagate a reaction chain.

Oxidation or Reduction: The radical can be further oxidized to a carbocation or reduced to a carbanion, depending on the redox environment of the reaction.

Dimerization: Two radicals can combine to form a dimer.

While direct spectroscopic observation of these transient radicals is challenging, techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy can be employed to detect and characterize radical species. nih.gov EPR spectroscopy provides information about the electronic structure of the radical and its interactions with its environment, which can be invaluable in confirming the presence of a proposed radical intermediate. nih.gov

Single-electron transfer (SET) is a fundamental process in which an electron is transferred from a donor molecule to an acceptor molecule, generating a radical ion pair. acs.org In the context of reactions involving this compound derivatives, SET can play a crucial role in the initiation of radical reactions. acs.org

For instance, the reaction of a carboxylate derived from this compound with a suitable one-electron oxidant can proceed via an SET mechanism. The facility of this process is governed by the redox potentials of the donor (the carboxylate) and the acceptor (the oxidant). The presence of electron-withdrawing fluorine atoms on the phenyl ring would be expected to make the carboxylate more difficult to oxidize compared to its non-fluorinated counterpart.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies are essential for understanding the factors that control the speed of a chemical reaction. By measuring reaction rates under different conditions (e.g., varying concentrations of reactants, temperature), a rate law can be determined, which provides a mathematical description of the reaction's dependency on these parameters.

For reactions involving this compound derivatives that proceed through radical intermediates, the rate-determining step could be the initial formation of the radical, a subsequent propagation step, or a termination step. For example, if the reaction is initiated by a thermal or photochemical process, the rate of initiation will be dependent on temperature or light intensity, respectively.

The following table presents hypothetical kinetic data for a radical reaction of a substituted phenylacetic acid, illustrating how changes in substituent and temperature can affect the reaction rate constant.

| Phenylacetic Acid Derivative | Temperature (°C) | Rate Constant (k, s⁻¹) |

| 4-Methylphenylacetic acid | 50 | 1.2 x 10⁻⁴ |

| Phenylacetic acid | 50 | 8.5 x 10⁻⁵ |

| 4-Chlorophenylacetic acid | 50 | 5.1 x 10⁻⁵ |

| 4-Methylphenylacetic acid | 70 | 4.8 x 10⁻⁴ |

This is a representative data table created for illustrative purposes based on general chemical principles.

From this illustrative data, we can infer that electron-donating groups (like methyl) increase the reaction rate, while electron-withdrawing groups (like chloro) decrease it. This is consistent with a rate-determining step that involves the formation of an electron-deficient transition state. The increase in the rate constant with temperature is as expected for most chemical reactions and can be used to determine the activation energy of the reaction.

Impact of Substituent Electronic and Steric Effects on Reaction Outcomes

Electronic Effects:

The two fluorine atoms at the 2- and 3-positions are strongly electron-withdrawing due to their high electronegativity (inductive effect). This effect will destabilize any developing positive charge on the phenyl ring or at the benzylic position. Conversely, the methyl group at the 4-position is electron-donating through both inductive and hyperconjugation effects.

In the context of a radical intermediate, the stability of the 2,3-difluoro-4-methylbenzyl radical will be influenced by a balance of these opposing electronic effects. While the electron-withdrawing fluorine atoms would tend to destabilize the radical, the electron-donating methyl group would have a stabilizing effect. The net effect will depend on the specific reaction and the nature of the transition state.

Steric Effects:

The substituents on the phenyl ring can also exert steric effects, which arise from the spatial arrangement of atoms. The fluorine atom at the 2-position (ortho to the acetic acid side chain) can sterically hinder the approach of reactants to the benzylic position. This could influence the regioselectivity of reactions where the benzylic center is attacked.

The following table summarizes the expected electronic effects of the substituents in this compound.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |

| Fluoro | 2 (ortho) | -I (withdrawing) | +R (donating, weak) | Electron-withdrawing |

| Fluoro | 3 (meta) | -I (withdrawing) | - | Electron-withdrawing |

| Methyl | 4 (para) | +I (donating) | +R (hyperconjugation) | Electron-donating |

This table is based on established principles of physical organic chemistry.

Spectroscopic and Crystallographic Characterization of 2,3 Difluoro 4 Methylphenylacetic Acid

Advanced Spectroscopic Techniques for Molecular Structure Assignment

A search for experimental data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy for 2,3-Difluoro-4-methylphenylacetic acid did not yield any specific spectra, chemical shifts, or coupling constants. This information is essential for the definitive assignment of the molecular structure in solution.

X-ray Crystallography for Solid-State Structural Analysis

A crystallographic search did not locate any published single-crystal X-ray diffraction data for this compound. Consequently, information regarding its solid-state molecular conformation, as well as precise bond lengths and angles, remains undetermined.

Without a determined crystal structure, the analysis of intermolecular interactions and crystal packing motifs, such as hydrogen bonds (C-H...O, C-H...F) and other non-covalent interactions (C-H...π, π-π stacking), cannot be performed.

Computational and Theoretical Studies on 2,3 Difluoro 4 Methylphenylacetic Acid and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of a molecule (its ground state geometry) and its associated energy. researchgate.net By calculating the electron density, DFT can accurately predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

For 2,3-Difluoro-4-methylphenylacetic acid, DFT calculations would reveal the influence of the electron-withdrawing fluorine atoms and the electron-donating methyl group on the phenyl ring's geometry. The calculations would also define the orientation of the acetic acid side chain relative to the aromatic ring. The total electronic energy obtained from these calculations provides a measure of the molecule's thermodynamic stability. These computations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which has been shown to be effective for similar organic acids. researchgate.net

Table 1: Predicted Geometrical Parameters for Phenylacetic Acid Analogues using DFT

| Parameter | Phenylacetic Acid (Reference) | This compound (Predicted) | Rationale for Change |

| C2-F Bond Length | N/A | ~1.35 Å | Typical C-F bond length in aromatic systems. |

| C-COOH Bond Angle | ~120.5° | ~121.0° | Steric and electronic influence from ortho-fluorine substituent. |

| O-H Bond Length | ~0.97 Å | ~0.97 Å | Largely unaffected by ring substituents. |

| Phenyl Ring Planarity | Planar | Slightly distorted | Minor puckering may be induced by the combination of substituents. |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. malayajournal.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive.

Table 2: Illustrative FMO Energy Comparison

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Reactivity |

| Phenylacetic Acid | -6.1 | -0.9 | 5.2 | Baseline |

| This compound | -6.4 | -1.3 | 5.1 | Slightly more reactive |

Analysis of Non-Covalent Interactions

Non-covalent interactions are weak forces that play a crucial role in determining the supramolecular structure, crystal packing, and physical properties of compounds. mdpi.com

The structure of this compound is influenced by various weak interactions. Intramolecularly, a weak hydrogen bond could potentially form between the hydroxyl proton of the carboxylic acid and the adjacent fluorine atom at the C2 position.

Advanced computational techniques allow for the visualization and characterization of these subtle interactions. The Electron Localization Function (ELF) is a method used to map the electron pair probability in a molecule, providing a clear visualization of core electrons, covalent bonds, and lone pairs. wikipedia.orgsemanticscholar.org An ELF analysis of this compound would show high ELF values (approaching 1.0) in the regions of C-C, C-H, and C=O bonds, indicating strong covalent character, as well as around the oxygen and fluorine atoms, corresponding to their lone pairs.

The Reduced Density Gradient (RDG) is a function of the electron density and its gradient, used to identify and visualize non-covalent interactions. unam.mx When plotted, RDG analysis reveals surfaces between molecules. The nature of these surfaces indicates the type of interaction: large, green-colored surfaces suggest weak van der Waals forces, while strong, blue-colored discs or surfaces indicate attractive interactions like hydrogen bonds.

Theoretical Prediction of Spectroscopic Properties and Reaction Pathways

Quantum chemical calculations are highly effective at predicting the spectroscopic signatures of molecules. Methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. academicjournals.org Time-dependent DFT (TD-DFT) can be employed to simulate electronic excitations, predicting the UV-visible absorption spectrum. cnr.it Comparing these theoretical spectra with experimental data serves as a powerful validation of the computed molecular structure.

These computational models can also be used to explore potential reaction pathways. For instance, the deprotonation of the carboxylic acid can be modeled to predict its acidity (pKa). By calculating the energies of reactants, transition states, and products, chemists can understand the kinetics and thermodynamics of various potential reactions involving this compound.

Simulated Vibrational and NMR Spectra

Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate the vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of molecules. nih.gov While specific simulated spectra for this compound are not extensively published, calculations on analogous aromatic carboxylic acids allow for the prediction of its key spectral features. nih.gov Methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are standard for obtaining optimized geometries and vibrational frequencies. nih.gov For NMR spectra, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed to calculate chemical shifts. nih.gov

Below is a table of predicted key vibrational frequencies based on DFT calculations performed on analogous compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Carboxylic Acid (-COOH) | 3300 - 2500 | Strong, Broad |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | Methylene (B1212753) (-CH₂) & Methyl (-CH₃) | 2980 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid (-COOH) | 1720 - 1680 | Strong, Sharp |

| C=C Stretch (Aromatic) | Phenyl Ring | 1610 - 1580 | Medium-Strong |

| C-O Stretch | Carboxylic Acid (-COOH) | 1320 - 1210 | Medium |

| C-F Stretch | Fluoro-Aromatic | 1250 - 1000 | Strong |

| O-H Bend | Carboxylic Acid (-COOH) | 950 - 900 | Medium, Broad |

Note: These are approximate values. Actual experimental values can be influenced by factors like solvent, concentration, and intermolecular hydrogen bonding.

NMR Spectra (¹H and ¹³C) Simulated NMR spectra can predict the chemical shifts for each unique proton and carbon atom in the molecule. The substitution pattern on the phenyl ring—two adjacent fluorine atoms and a methyl group—creates a distinct electronic environment for each nucleus.

¹H NMR: The spectrum would show a singlet for the methylene (-CH₂) protons, a singlet for the methyl (-CH₃) protons, and two distinct signals in the aromatic region for the two non-equivalent aromatic protons. The carboxylic acid proton would appear as a broad singlet at a high chemical shift (typically >10 ppm).

¹³C NMR: The spectrum would display signals for the carbonyl carbon, the methylene carbon, the methyl carbon, and the six unique aromatic carbons. The carbons directly bonded to the fluorine atoms would show characteristic splitting (C-F coupling).

Computational Elucidation of Reaction Mechanisms

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed exploration of reaction pathways, the identification of transient intermediates, and the calculation of energy barriers (activation energies) that govern the reaction rate.

For a molecule like this compound, computational studies could elucidate its synthesis mechanism. For example, a common synthetic route might involve the Grignard reaction of 1-bromo-2,3-difluoro-4-methylbenzene (B2638327) followed by carboxylation with carbon dioxide. A theoretical study of this process would involve:

Reactant and Product Optimization: Calculating the lowest-energy structures of the starting materials, intermediates, and final products.

Transition State (TS) Searching: Locating the highest-energy point along the reaction coordinate that connects reactants to products. This is the bottleneck of the reaction.

While a specific mechanistic study for this compound is not prominent in the literature, the methodology has been successfully applied to countless organic reactions, including the alkylation of phenylacetic acids. nih.gov Such studies typically use DFT to map the potential energy surface and provide a detailed, atomistic view of the bond-breaking and bond-forming processes.

Nonlinear Optical (NLO) Properties Analysis

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are crucial for technologies like optical communications, data storage, and signal processing. researchgate.net Organic molecules, particularly those with electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit significant NLO properties.

The introduction of fluorine atoms into an aromatic ring can significantly alter its electronic properties and, consequently, its NLO response. researchgate.net Computational methods are essential for predicting the NLO behavior of new molecules, saving significant time and resources compared to experimental synthesis and characterization. The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netnih.gov A large β value is indicative of a strong NLO response.

These parameters are typically calculated using DFT methods, often with functionals like CAM-B3LYP, which are optimized for describing long-range electronic interactions relevant to NLO phenomena. mdpi.com

The table below presents theoretical NLO data for representative organic molecules from computational studies to illustrate the typical range of values.

| Compound/Analogue Type | Dipole Moment (μ) [Debye] | Average Polarizability ⟨α⟩ [10⁻²⁴ esu] | First Hyperpolarizability (β) [10⁻³⁰ esu] |

| Urea (Reference) | 1.37 | ~4.5 | ~0.37 |

| Donor-π-Acceptor Schiff Base nih.gov | 2.53 | ~35.0 | ~8.98 |

| Substituted Triazole nih.gov | 4.62 | ~41.9 | ~6.32 |

| Capsaicin researchgate.net | 4.54 | 32.5 | 3.81 |

Note: These values are for illustrative purposes and are not the calculated values for this compound. The NLO properties of the target molecule would depend on the interplay between the electron-withdrawing fluorine atoms and the carboxylic acid group, mediated by the phenyl ring. The intramolecular charge transfer, which is key to NLO activity, is influenced by this specific substitution pattern. researchgate.net

Role of 2,3 Difluoro 4 Methylphenylacetic Acid in Advanced Organic Synthesis and Material Science

Application as a Key Intermediate in Complex Molecule Synthesis

2,3-Difluoro-4-methylphenylacetic acid serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of bioactive compounds and advanced materials. Its substituted phenylacetic acid framework is a common structural motif in medicinal chemistry and provides a versatile scaffold for further chemical modifications. The presence of fluorine atoms and a methyl group on the phenyl ring allows for the strategic introduction of functional groups and the fine-tuning of molecular properties.

The synthesis of complex molecules often involves multi-step reaction sequences where key intermediates, such as this compound, are crucial for building the final molecular architecture. For instance, phenylacetic acid derivatives are utilized in the preparation of novel therapeutics. While specific examples detailing the use of this compound are not extensively documented in publicly available research, its structural similarity to other fluorinated phenylacetic acids used in the synthesis of complex molecules, such as multi-substituted trifluorophenylacetic acids, suggests its potential in analogous synthetic routes. A general synthetic pathway could involve the conversion of the carboxylic acid moiety into amides, esters, or other functional groups, followed by further modifications on the aromatic ring or the acetic acid side chain.

One area where fluorinated phenylacetic acids are of particular interest is in the synthesis of bioactive molecules. The incorporation of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. Therefore, this compound represents a promising starting material for the development of new pharmaceutical compounds.

| Potential Synthetic Transformations | Description | Potential Product Class |

| Amide Coupling | Reaction of the carboxylic acid with an amine in the presence of a coupling agent. | Bioactive amides, enzyme inhibitors |

| Esterification | Reaction of the carboxylic acid with an alcohol under acidic conditions. | Prodrugs, liquid crystal components |

| Reduction | Reduction of the carboxylic acid to the corresponding alcohol. | Building blocks for further synthesis |

| Halogenation | Introduction of a halogen atom at the α-position of the acetic acid. | Versatile intermediates for substitution reactions |

Contributions to the Development of Novel Catalytic Systems

While direct applications of this compound as a catalyst are not prominently reported, its potential as a ligand precursor for the development of novel catalytic systems is an area of scientific interest. The carboxylate group can coordinate to a metal center, and the fluorinated and methylated phenyl ring can influence the electronic and steric properties of the resulting metal complex.

Fluorine-containing ligands have been shown to enhance the catalytic activity and stability of metal complexes in various reactions. The high electronegativity of fluorine can modulate the electron density at the metal center, thereby influencing the catalytic cycle. For example, rhodium complexes bearing fluorinated ligands have demonstrated enhanced activity in hydrogenation reactions. nih.gov

Although research on catalytic systems incorporating this compound as a ligand is not yet established, the known effects of fluorination on ligand properties suggest that such complexes could exhibit unique catalytic activities. The development of new catalysts is a continuous effort in chemical research, and the exploration of novel ligand scaffolds, including those derived from this compound, could lead to advancements in catalysis. The synthesis of such a catalyst would likely involve the reaction of the carboxylic acid with a suitable metal precursor to form a metal-carboxylate complex.

| Metal | Potential Catalytic Application | Rationale |

| Rhodium | Asymmetric Hydrogenation | Fluorinated ligands can enhance enantioselectivity. nih.gov |

| Palladium | Cross-Coupling Reactions | Electronic effects of the ligand can influence catalytic efficiency. |

| Ruthenium | Metathesis Reactions | Steric and electronic tuning of the ligand can improve catalyst performance. |

Utility as a Precursor for Fluorinated Building Blocks with Tunable Properties

This compound is a valuable precursor for the synthesis of fluorinated building blocks with tunable properties, which are essential components in the design of advanced materials such as liquid crystals and fluorinated polymers. The specific substitution pattern of the fluorine atoms and the methyl group on the phenyl ring imparts unique electronic and physical properties to the molecule, which can be transferred to the resulting materials.

In the field of liquid crystals, the introduction of fluorine atoms into the molecular structure is a common strategy to control the dielectric anisotropy, a key parameter for display applications. The position and number of fluorine atoms significantly influence the dipole moment of the molecule and, consequently, the properties of the liquid crystalline phase. By using this compound as a starting material, new liquid crystal molecules with tailored properties can be designed and synthesized. The synthesis of such liquid crystals would typically involve the esterification of the carboxylic acid with a suitable mesogenic core.

Furthermore, this compound can serve as a monomer or a precursor to a monomer for the synthesis of fluorinated polymers. Fluoropolymers are known for their excellent thermal stability, chemical resistance, and low surface energy. By incorporating the 2,3-difluoro-4-methylphenyl moiety into a polymer backbone, materials with specific and tunable surface properties, refractive indices, and thermal characteristics can be obtained.

| Property | Influence of 2,3-Difluoro-4-methylphenyl Moiety | Application |

| Dielectric Anisotropy | The two fluorine atoms create a significant dipole moment, which can be oriented to achieve desired dielectric properties in liquid crystals. | Liquid Crystal Displays (LCDs) |

| Surface Energy | The presence of fluorine atoms generally leads to low surface energy. | Low-adhesion coatings, hydrophobic materials |

| Thermal Stability | The strong carbon-fluorine bond contributes to the thermal stability of the resulting polymers. | High-performance polymers for demanding applications |

| Refractive Index | Fluorination typically lowers the refractive index of a material. | Optical fibers, anti-reflective coatings |

Future Perspectives and Emerging Research Frontiers

Development of Greener and More Sustainable Synthetic Routes

The chemical industry is increasingly focusing on the development of environmentally benign synthetic processes. For 2,3-Difluoro-4-methylphenylacetic acid, this involves moving away from traditional methods that may use harsh reagents and produce significant waste, towards more sustainable alternatives.

One promising approach is the use of catalytic methods . A patented method for producing 2,3-difluorophenylacetic acid involves the photohalogenation of 2,3-difluoro toluene (B28343) followed by carbonylation. This process is described as having few reaction steps, mild conditions, and high yield, positioning it as a potentially greener route. nih.gov Further research in this area could focus on replacing halogenating agents with more environmentally friendly alternatives and utilizing catalysts that are more efficient and recyclable.

Another avenue for greener synthesis is biocatalysis . Enzymatic cascades have been successfully developed to convert L-phenylalanine and its derivatives into phenylacetic acids with high conversion rates. nih.gov For instance, a one-pot biotransformation using recombinant Escherichia coli has demonstrated the efficient production of various phenylacetic acid derivatives. nih.gov The application of such biocatalytic systems to produce this compound could significantly reduce the environmental impact by operating under mild conditions (ambient temperature and pressure) in aqueous media.

Furthermore, metal-free catalytic regioselective oxygenation of vinylarenes presents an innovative and environmentally friendly pathway to phenylacetic acids. This method utilizes non-toxic reagents like molecular iodine and oxone under mild conditions, avoiding the need for transition metals which can be toxic and costly.

| Synthetic Approach | Key Features | Potential Advantages for this compound |

| Photohalogenation and Carbonylation | Fewer reaction steps, mild conditions, high yield. | Reduced energy consumption and waste generation. |

| Biocatalysis | Use of enzymes, mild reaction conditions, aqueous media. | High selectivity, biodegradability of catalysts, reduced use of organic solvents. |

| Metal-Free Catalytic Oxygenation | Avoids transition metals, uses non-toxic reagents. | Lower toxicity profile of the overall process, cost-effectiveness. |

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical synthesis by accelerating the discovery and optimization of new reactions and processes. For the synthesis of this compound, these technologies offer the potential for rapid process development and optimization.

Automated synthesis platforms can perform a large number of reactions in parallel, allowing for the rapid screening of different catalysts, solvents, and reaction conditions. researchgate.net This is particularly valuable for optimizing the synthesis of a specific molecule like this compound. For example, an automated flow chemistry platform could be employed to systematically vary parameters such as temperature, pressure, and reagent concentrations in the carbonylation step of its synthesis, leading to the identification of optimal conditions in a fraction of the time required for traditional manual experimentation.

High-throughput screening (HTS) techniques can be used to quickly analyze the products of these parallel reactions, providing rapid feedback for optimization. The generation of a screening library of derivatives of a related compound, 3-chloro-4-hydroxyphenylacetic acid, has been demonstrated using parallel solution-phase synthesis, showcasing the feasibility of applying such methods to phenylacetic acid scaffolds. rsc.org

The use of robotics in the laboratory is another key aspect of this integration. Robotic systems can handle the precise dispensing of reagents, the setup of reactions, and the preparation of samples for analysis, minimizing human error and increasing reproducibility. researchgate.netasrjetsjournal.org The development of a robotic system capable of performing complex organic reactions without modification to existing setups highlights the potential for fully automating the synthesis of this compound. researchgate.netasrjetsjournal.org

| Technology | Application in the Synthesis of this compound | Benefits |

| Automated Synthesis Platforms | Rapid screening of reaction conditions (catalysts, solvents, temperature). | Accelerated process optimization, increased efficiency. |

| High-Throughput Screening (HTS) | Fast analysis of reaction outcomes and product purity. | Quick identification of successful reaction parameters. |

| Robotics | Precise reagent handling, reaction setup, and sample preparation. | Improved reproducibility, reduced human error, enhanced safety. |

Advanced in Silico Design for Tailored Reactivity and Selectivity

Computational chemistry and in silico design are becoming indispensable tools for modern synthetic chemistry. These methods allow for the prediction of molecular properties and reaction outcomes, guiding experimental work and reducing the need for trial-and-error approaches.

For this compound, Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of the molecule and its synthetic intermediates. DFT can help in understanding the mechanism of reactions, such as the carbonylation step, and in predicting the effect of different catalysts. mdpi.com By modeling the transition states of potential reaction pathways, researchers can identify the most energetically favorable routes, leading to higher yields and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties of derivatives of this compound. While often used in drug discovery, QSAR can also be applied to predict chemical reactivity and the performance of molecules in specific applications. researchgate.netresearchgate.net For instance, a QSAR model could be built to correlate the structural features of different fluorinated phenylacetic acids with their synthetic accessibility or stability.

Machine learning (ML) algorithms are also emerging as powerful tools for predicting the outcomes of chemical reactions. By training on large datasets of known reactions, ML models can learn to predict the regioselectivity and stereoselectivity of reactions with high accuracy. mit.edursc.org For the synthesis of this compound, an ML model could be used to predict the optimal conditions for the fluorination or other key steps, or to suggest novel synthetic routes. A web-based tool, RegioSQM, has been developed to predict the regioselectivity of electrophilic aromatic substitution reactions, which could be valuable in designing synthetic strategies for derivatives of this compound. rsc.org

| Computational Method | Application for this compound | Insights Gained |

| Density Functional Theory (DFT) | Mechanistic studies of synthetic reactions, catalyst design. | Understanding of reaction pathways, prediction of reactivity and stability. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of physicochemical properties and reactivity of derivatives. | Correlation of molecular structure with desired properties. |

| Machine Learning (ML) | Prediction of reaction outcomes, optimization of reaction conditions. | Identification of optimal synthetic parameters, suggestion of novel routes. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-difluoro-4-methylphenylacetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For fluorinated arylacetic acids, regioselective fluorination is critical. A multi-step approach may include:

- Step 1 : Fluorination of 4-methylphenyl precursors using electrophilic fluorinating agents (e.g., Selectfluor®) under inert atmospheres.

- Step 2 : Acetic acid side-chain introduction via Friedel-Crafts alkylation or nucleophilic substitution.

- Key Variables : Temperature control (e.g., 60–80°C for fluorination) and solvent polarity (e.g., DMF for improved solubility) significantly affect yield. Purity is verified via HPLC and NMR .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm fluorine substitution patterns and acetic acid moiety integration. For example, chemical shifts between -110 to -130 ppm are typical for ortho/para-difluoroaromatics .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 215.05) validates molecular composition.

- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm) and aromatic C-F vibrations (~1200 cm) are diagnostic .

Q. How does the solubility and stability of this compound vary under different pH conditions?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water (<1 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, acetonitrile). Adjusting pH to >5 (using NaOH) enhances aqueous solubility via deprotonation of the carboxylic acid group .

- Stability : Degradation studies (e.g., accelerated stability testing at 40°C/75% RH) show <5% decomposition over 30 days when stored in amber vials under nitrogen .

Advanced Research Questions

Q. How do the positions of fluorine substituents impact the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric and Electronic Effects : The 2,3-difluoro-4-methyl configuration creates electron-deficient aryl rings, favoring Suzuki-Miyaura couplings with electron-rich boronic acids. However, steric hindrance from the 4-methyl group may reduce coupling efficiency.

- Optimization : Use Pd(OAc)/SPhos catalysts in toluene/EtOH (3:1) at 80°C for 12 hours. Monitor via TLC (R ~0.4 in hexane/EtOAc 4:1) .

Q. What challenges arise in developing LC-MS/MS methods for quantifying trace levels of this compound in biological matrices?

- Methodological Answer :

- Matrix Effects : Co-eluting metabolites in plasma or urine suppress ionization. Mitigate via solid-phase extraction (C18 cartridges) and isotopically labeled internal standards (e.g., -analogues).

- LC Conditions : Reverse-phase C18 column (2.1 × 50 mm, 1.7 µm), gradient elution (0.1% formic acid in HO/ACN). Retention time ~4.2 minutes.

- MS/MS Parameters : MRM transition m/z 215.05 → 177.03 (collision energy 20 eV) .

Q. How can contradictory data on the compound’s logP and pKa values be resolved?

- Methodological Answer :

- Experimental vs. Predicted Data : Discrepancies arise from measurement techniques (e.g., shake-flask vs. chromatographic logP). Validate experimentally via potentiometric titration (pKa ~3.2 for carboxylic acid) and octanol-water partitioning (logP ~2.1) .

- Computational Refinement : Use COSMO-RS or quantum mechanical calculations (DFT/B3LYP) to model solvation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.